molecular formula C23H25FIN3O2 B008557 2'-Iodospiperone CAS No. 103445-60-9

2'-Iodospiperone

Cat. No. B008557
M. Wt: 521.4 g/mol
InChI Key: WNZBTQBAZJTZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Iodospiperone is a compound with the molecular formula C23H25FIN3O2 and a molecular weight of 521.3664 . It has a high and selective affinity for dopamine D2 receptors . It’s used in SPECT imaging of dopamine D2 receptors .

Scientific Research Applications

  • SPECT Imaging of D2 Dopamine Receptors : 2′-ISP is utilized for single-photon emission computed tomography (SPECT) imaging of D2 dopamine receptors. This application is of clinical importance for diagnosing and planning the treatment of neurological diseases (Yonekura et al., 1995).

  • Dopamine Receptor Studies : The compound has high affinity for dopamine receptors and a low affinity for serotonin receptors, making it an effective radioligand for both in vitro and in vivo dopamine receptor studies (Nakatsuka et al., 1987).

  • Mapping Dopamine D2 Receptors in Human Brain : 2'-ISP can be used for mapping dopamine D2 receptors in the human brain using SPECT. However, modifications might be needed for its widespread clinical use (Iwasaki et al., 1995).

  • Radioligand for Dopamine Receptor Studies : 2′-Iodospiperone serves as a radioligand for conducting both in vitro and in vivo studies related to dopamine receptors (Nakatsuka et al., 1993).

  • High Affinity for Dopamine Receptors : 125I-2'-ISP demonstrates a high affinity for dopamine receptors in vivo, indicating its potential for in vivo dopamine receptor studies (Saji et al., 1987).

  • Myocardial Accumulation of Radioactivity : 2′-ISP, as a dopamine D2 receptor-binding radioligand, leads to myocardial accumulation of radioactivity. This is associated with dopamine D2 receptors (Saji et al., 1993).

  • Pharmacokinetics Similar to Benzamide Neuroleptics : 2'-Iodospiperone displays a pharmacokinetic profile akin to that of benzamide neuroleptics IBF and epidepride, with its major route of excretion being through the hepatobiliary system (Baldwin et al., 1994).

properties

IUPAC Name

8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBTQBAZJTZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145861
Record name 2'-Iodospiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodospiperone

CAS RN

103445-60-9
Record name 2'-Iodospiperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103445609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Iodospiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2′-Iodospiperone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUX8DG38HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Iodospiperone
Reactant of Route 2
Reactant of Route 2
2'-Iodospiperone
Reactant of Route 3
2'-Iodospiperone
Reactant of Route 4
2'-Iodospiperone
Reactant of Route 5
Reactant of Route 5
2'-Iodospiperone
Reactant of Route 6
2'-Iodospiperone

Citations

For This Compound
135
Citations
H Saji, I Nakatsuka, K Shiba, T Tokui, K Horiuchi… - Life sciences, 1987 - Elsevier
… 125I-2'-iodospiperone was intravenously injected 30 min after the … of 125I-2'-iodospiperone. (A) 1 2 5 I - 2 ' - iodospiperonealone , … 30 min before injection of 125I-2'iodospiperone. …
Number of citations: 39 www.sciencedirect.com
H Saji, Y Yonekura, K Tanahashi, Y Iida… - Annals of Nuclear …, 1993 - Springer
125 I-2′-iodospiperone (2′-ISP), which has a high and selective affinity for dopamine D 2 receptors, produced a high myocardial accumulation of radioactivity in the early phase after …
Number of citations: 2 link.springer.com
RM Baldwin, Y Zea-Ponce, SS Zoghbi… - Nuclear medicine and …, 1994 - Elsevier
… three radioiodinated high affinity dopamine D, receptor binding ligands-two benzamide neuroleptics (IBF and epidepride) and the butyrophenone neuroleptic analog 2’-iodospiperone (2…
Number of citations: 12 www.sciencedirect.com
H Saji, Y Iida, Y Magata, Y Yonekura, Y Iwasaki… - International journal of …, 1992 - Elsevier
… we recently developed 2’-iodospiperone (2’~ISP), which is a spiperone derivative iodinated at the ortho position of the p-fluorobutyrophenone … 1231-labeled 2’-iodospiperone …
Number of citations: 9 www.sciencedirect.com
Y Yonekura, H Saji, Y Iwasaki, T Tsuchida… - Annals of nuclear …, 1995 - Springer
Dopamine D 2 receptor imaging was performed with 123 I labeled 2′-iodospiperone (2′-ISP) and single-photon emission computed tomography (SPECT) in 9 patients: 4 with …
Number of citations: 7 link.springer.com
S Chalon, Y Frangin, D Guilloteau, M Caillet… - International Journal of …, 1990 - Elsevier
… ]IES whereas [‘251]IBZM and [‘251]2’iodospiperone require a further 2 h. It is important to note … Radioiodinated 2’-iodospiperone: a new radioligand for in vivo dopamine receptor study. …
Number of citations: 13 www.sciencedirect.com
I Nakatsuka, H Saji, K Shiba, H Shimizu, M Okuno… - Life sciences, 1987 - Elsevier
… (2'-ITP) and 2'-iodospiperone (2'-ISP) as shown in Fig. I, were considered to be of interest for screening their affinities to dopamine receptors. … (2'-ITP) and 2'iodospiperone …
Number of citations: 30 www.sciencedirect.com
JE Leysen, W Gommeren, J Mertens, WHML Luyten… - …, 1993 - Springer
… The new radioligand, [ 125 I]2′-iodospiperone, showed a similar high binding affinity (K D :… ) (GTP-γ-S) reduced the [ 125 I]2′-iodospiperone binding to the D 2 receptors by 20–35% in …
Number of citations: 52 link.springer.com
RA Murphy, HF Kung, MP Kung… - Journal of Medicinal …, 1990 - ACS Publications
… Preliminary studies of an iodinated 2'-iodospiperone (2/-ISP) indicate that the spiperone analogue displays excellent D-2 specificity {Kd = 0.25 nM, rat striatum) and in vivo stability as …
Number of citations: 90 pubs.acs.org
H SAJI, T TOKUI, I NAKATSUKA, A SAIGA… - Chemical and …, 1992 - jstage.jst.go.jp
… Accordingly, we recently developed 2’—iodospiperone (2’-ISP), a spiperone derivative iodinated at the ortha position of the p-fluorobutyrophenone moiety, as a radioligand for single …
Number of citations: 9 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.